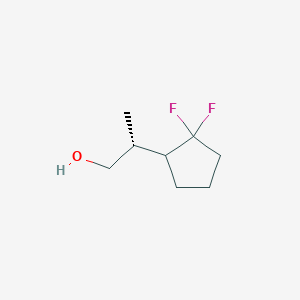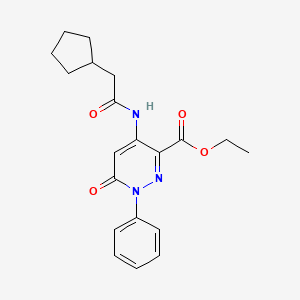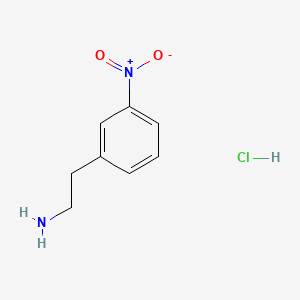![molecular formula C14H7Cl2N3O3S2 B2541494 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 328038-35-3](/img/structure/B2541494.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" is a derivative of nitrothiophene, which is a class of compounds known for their potential biological activities. Nitrothiophenes have been studied for their use as radiosensitizers and bioreductively activated cytotoxins . The structure of the compound suggests that it may have similar properties due to the presence of nitro and thiophene groups.
Synthesis Analysis
The synthesis of nitrothiophene derivatives typically involves the reaction of thiophenecarbonyl chloride with various amines or amides. For example, a series of 2- and 3-nitrothiophene-5-carboxamides with different side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamines . Although the specific synthesis of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" is not detailed in the provided papers, similar synthetic routes could be inferred.
Molecular Structure Analysis
The molecular structure of nitrothiophene derivatives is characterized by the presence of a thiophene ring, a nitro group, and various substituents that can influence the compound's reactivity and biological activity. The presence of chlorophenyl and carboxamide groups in the compound of interest suggests that it may have a complex structure with potential intramolecular hydrogen bonding, similar to the structures observed in N-(chlorophenyl)-benzothiazine derivatives .
Chemical Reactions Analysis
Nitrothiophene derivatives can undergo various chemical reactions depending on their substituents. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" could be explored in similar nucleophilic reactions, potentially leading to the formation of new heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and chlorophenyl can affect the compound's acidity, basicity, and solubility. The carboxamide group may contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds. The specific properties of "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide" would need to be determined experimentally, but it is likely to have low solubility in nonpolar solvents and may exhibit strong intermolecular interactions due to its functional groups .
科学的研究の応用
Synthesis and Biological Activity
A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide. These compounds showed potential in dyeing polyester fabrics, and their color characteristics and fastness properties were investigated. Importantly, these novel compounds exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting their potential application in the production of sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Radiosensitization and Cytotoxicity
Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, which are structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, to evaluate their effectiveness as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in sensitizing hypoxic mammalian cells to radiation and selectively targeting cancer cells (Threadgill et al., 1991).
Inhibition of Poly(ADP-ribose)polymerase (PARP)
Shinkwin et al. (1999) focused on the synthesis of thiophenecarboxamides, which are structurally similar to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, for evaluating their inhibition of poly(ADP-ribose)polymerase (PARP). PARP inhibitors can potentiate radiotherapy and chemotherapy in cancer by inhibiting DNA repair. This research indicated the potential use of these compounds in cancer therapy (Shinkwin et al., 1999).
Antimicrobial Activities
Akbari et al. (2008) synthesized compounds structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide and evaluated them for antimicrobial activities. Some of these compounds exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).
Synthesis and Characterization
Research by Talupur et al. (2021) involved the synthesis of compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide and their characterization using spectroscopic techniques. This research contributes to the understanding of the chemical nature and potential applications of these compounds in various fields (Talupur et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S2/c15-8-2-1-7(5-9(8)16)10-6-23-14(17-10)18-13(20)11-3-4-12(24-11)19(21)22/h1-6H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLPKHWPWKOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

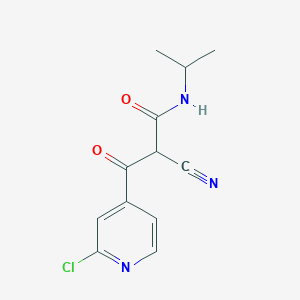
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)
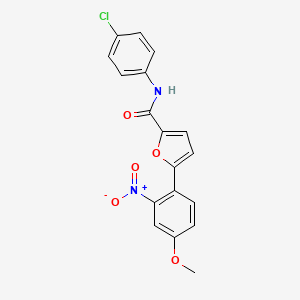
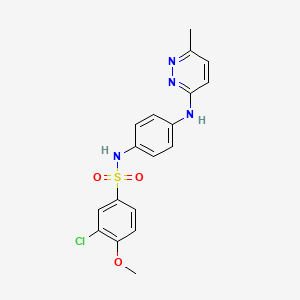
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)
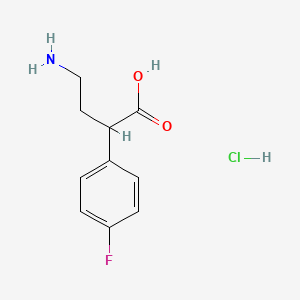
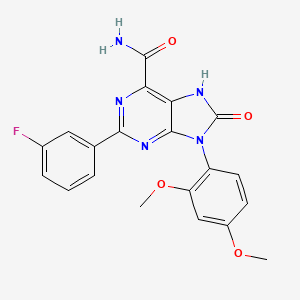
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
